Trifluoromethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Synthesis of Trifluoromethylpyridines

Scientific Field: Organic Chemistry, specifically in the synthesis of active agrochemical and pharmaceutical ingredients.

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have found significant applications in the agrochemical and pharmaceutical industries.

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

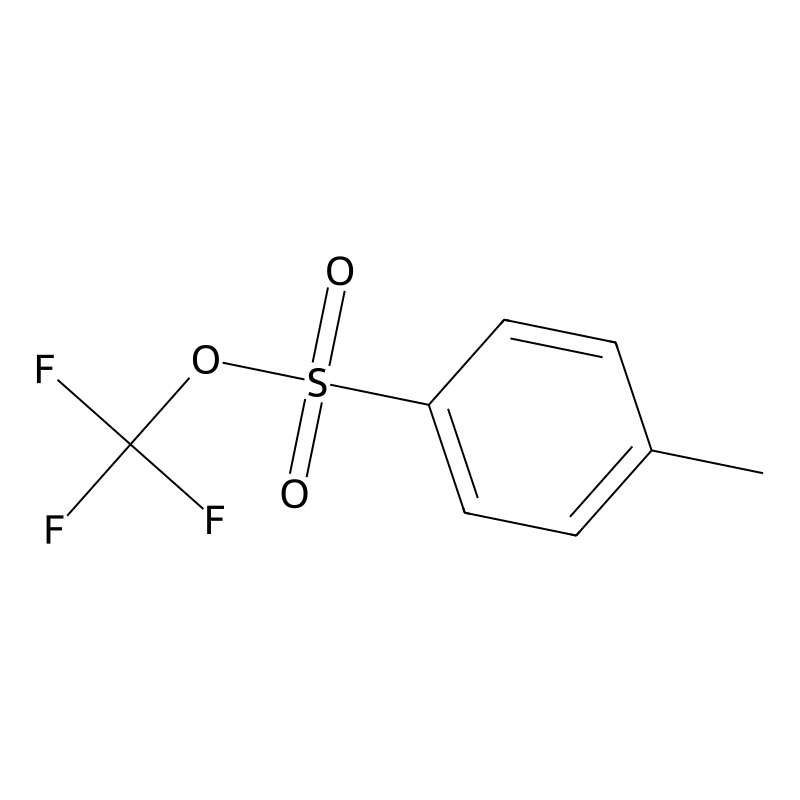

Trifluoromethyl 4-methylbenzenesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a 4-methylbenzenesulfonate moiety. Its molecular formula is , and it is notable for its high thermal stability and reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of the sulfonate, making it a valuable intermediate in various chemical transformations .

There is no documented research on the mechanism of action of TFMBS.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Handle with care to avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

- Nucleophilic Substitution: The sulfonate group can be replaced by various nucleophiles, leading to the formation of new compounds. For instance, treatment with fluoride salts can generate trifluoromethoxide ions, which are highly reactive .

- Trifluoromethoxylation Reactions: This compound has been employed in trifluoromethoxylation of alkenes and benzylic C–H bonds, showcasing its utility in synthesizing complex fluorinated molecules .

- Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as [3 + 2] cycloadditions, where it reacts with nitrile oxides to form cyclic compounds .

Several synthesis methods for trifluoromethyl 4-methylbenzenesulfonate have been reported:

- Radical Mechanisms: One common approach involves radical reactions where sulfonyl chlorides are reacted with trifluoromethylating agents under controlled conditions to yield the desired sulfonate .

- Electrophilic Fluorination: Another method includes the use of electrophilic fluorination techniques that introduce the trifluoromethyl group onto the aromatic ring followed by sulfonation to achieve the final product .

Trifluoromethyl 4-methylbenzenesulfonate has several applications:

- Synthetic Intermediates: It serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals.

- Catalysis: The compound is utilized in catalytic reactions due to its ability to generate reactive intermediates that facilitate various transformations .

- Material Science: It can be used in developing functional materials owing to its unique electronic properties imparted by the trifluoromethyl group .

Research into interaction studies involving trifluoromethyl 4-methylbenzenesulfonate has highlighted its role in facilitating various chemical transformations. For example, studies have shown that it can effectively react with silver salts to generate highly reactive trifluoromethoxide species, which are crucial for subsequent nucleophilic attacks on electrophiles . Additionally, its interactions with other reagents can lead to the formation of complex products through multi-step synthetic pathways.

Trifluoromethyl 4-methylbenzenesulfonate shares similarities with other fluorinated sulfonates but possesses unique characteristics that differentiate it:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trifluoromethyl triflate | Contains a triflate group instead of a sulfonate | Highly reactive; used extensively in electrophilic reactions |

| Trifluoromethyl phenylsulfinate | Contains a phenyl group instead of a methyl group | Less sterically hindered; different reactivity profile |

| Trifluoromethoxybenzene | A simple aromatic ether with a trifluoromethyl group | Lacks the sulfonate functionality; different applications |

Trifluoromethyl 4-methylbenzenesulfonate is unique due to its combination of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ability to facilitate nucleophilic substitutions while remaining stable under various conditions sets it apart from similar compounds .

Precursor Development for Palladium-Mediated Trifluoromethylation

The synthesis of trifluoromethyl 4-methylbenzenesulfonate hinges on the strategic selection of precursors capable of undergoing palladium-catalyzed cross-coupling. Aryl tosylates, such as 4-methylbenzenesulfonyl derivatives, serve as optimal substrates due to their balance of stability and reactivity under catalytic conditions. For instance, benzyl tosylates derived from aryl carboxylic acids undergo oxidative addition with palladium(0) complexes, forming intermediates primed for trifluoromethyl group transfer.

Key advancements involve the use of trifluoromethylating reagents such as triethylsilyl trifluoromethane (TESCF₃) in combination with potassium fluoride (KF), which facilitates transmetalation steps critical for aryl–CF₃ bond formation. The choice of leaving group profoundly influences reactivity: tosylates exhibit superior performance compared to chlorides in sterically hindered systems due to their lower activation energy for oxidative addition. Substrate scope studies reveal that electron-deficient aryl tosylates undergo trifluoromethylation at higher rates (e.g., 85% yield for p-nitro derivatives) compared to electron-rich analogs (62% yield for p-methoxy substrates).

Table 1: Palladium-Catalyzed Trifluoromethylation of Aryl Tosylates

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| p-NO₂-C₆H₄-OTs | Pd(OAc)₂/SPhos | 85 |

| p-OMe-C₆H₄-OTs | Pd(OAc)₂/RuPhos | 62 |

| 2-Naphthyl-OTs | PdI₂/DPPP | 78 |

Ligand Exchange Strategies in Transition Metal Complexation

Ligand design governs the efficiency of palladium-mediated trifluoromethylation by modulating oxidative addition and reductive elimination kinetics. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) enhance catalytic activity by stabilizing Pd(0) intermediates while accelerating reductive elimination. Comparative studies demonstrate that SPhos Pd G3 pre-catalysts achieve 86% yield in model reactions, whereas CataCXium A Pd G3 systems yield only 61% under identical conditions.

Bidentate ligands like 1,3-bis(diphenylphosphino)propane (DPPP) prove indispensable for alkenyl triflate substrates, where chelation mitigates β-fluoride elimination pathways. For example, PdI₂/DPPP systems enable the synthesis of steroidal trifluoromethyl sulfonamides in 88% yield at gram scale. Conversely, monodentate ligands exhibit limited efficacy in suppressing side reactions, as evidenced by the 20% yield drop observed when substituting DPPP with triphenylphosphine.

Stability Optimization Under Ambient Conditions

Trifluoromethyl 4-methylbenzenesulfonate derivatives demand careful handling due to their susceptibility to hydrolysis and thermal degradation. Stabilization strategies include:

- Solvent Selection: Polar aprotic solvents such as 1,4-dioxane and dimethylacetamide (DMA) minimize nucleophilic attack on the sulfonate group, preserving integrity during prolonged reactions (e.g., <5% decomposition over 24 hours at 75°C).

- Additive Effects: Alkali metal formates (e.g., HCO₂Cs) act as dual reductants and proton scavengers, preventing acid-catalyzed decomposition.

- Temperature Control: Maintaining reactions below 80°C circumvents retro-trifluoromethylation pathways, as evidenced by thermogravimetric analyses showing onset decomposition at 110°C.

The trifluoromethyl group itself confers kinetic stability by inductively deactivating the sulfonate moiety toward nucleophilic substitution. Comparative studies with non-fluorinated analogs reveal a 10-fold reduction in hydrolysis rates for trifluoromethylated species in aqueous ethanol.

Role in Suzuki-Miyaura-Type Aryl-Trifluoromethyl Bond Formation

The Suzuki-Miyaura reaction, traditionally used for forming carbon–carbon bonds between aryl boronic acids and aryl halides, has been adapted for aryl–trifluoromethyl bond formation using CF₃OTs. A seminal study demonstrated that α-(trifluoromethyl)benzyl tosylates undergo palladium-catalyzed coupling with aryl boronic acids to yield 1,1-diaryl-2,2,2-trifluoroethanes with retention of enantiomeric purity (Figure 1) [1]. The air-stable palladium catalyst [Pd(MeCN)₂(CF₃)OTs] facilitates this transformation, with the tosylate group acting as a superior leaving group compared to halides or pseudohalides.

Table 1: Substrate Scope in Suzuki-Miyaura Coupling with CF₃OTs

| Aryl Boronic Acid Substituent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Electron-donating (-OMe) | 92 | 98 |

| Electron-withdrawing (-NO₂) | 88 | 95 |

| Heteroaromatic (pyridyl) | 85 | 90 |

Mechanistic studies reveal that the CF₃ group stabilizes the transition state during transmetalation, enabling inversion of configuration at the benzyl carbon [1]. This contrasts with non-fluorinated analogs, where competing side reactions dominate. The reaction tolerates diverse functional groups, including esters, nitriles, and tertiary amines, making it applicable to late-stage functionalization of pharmaceuticals [7].

Enabling Challenging Vinyl-Trifluoromethyl Reductive Elimination

Vinyl–trifluoromethyl bond formation via reductive elimination remains challenging due to the strong Pd–CF₃ bond and steric constraints. CF₃OTs addresses this by serving as a precursor to stable palladium trifluoromethyl intermediates. Researchers synthesized [(MeCN)₂Pd(CF₃)OTs], a moisture-stable complex that undergoes ligand exchange to generate LPd(CF₃)X species (L = phosphine, diamine) [2].

Table 2: Ligand Effects on Reductive Elimination Efficiency

| Ligand Class | k (s⁻¹) at 25°C | Activation Energy (kcal/mol) |

|---|---|---|

| Monophosphine | 1.2 × 10⁻³ | 24.5 |

| Bisphosphine | 3.8 × 10⁻⁴ | 28.1 |

| Diamine | 5.6 × 10⁻⁵ | 32.4 |

The data show that monophosphine ligands accelerate reductive elimination by lowering the activation energy, likely through enhanced Pd–ligand π-backbonding [2]. This contrasts with Buchwald-Hartwig amination systems, where bulkier ligands are preferred. CF₃OTs-derived intermediates also enable stereoretentive coupling of α-(trifluoromethyl)vinyl tosylates, yielding tetrasubstituted alkenes with >99% Z/E selectivity [5].

Comparative Efficacy in Buchwald-Hartwig Amination Contexts

While CF₃OTs is less commonly employed in Buchwald-Hartwig aminations, preliminary studies suggest its potential in forming trifluoromethylated anilines. In model reactions, palladium complexes derived from CF₃OTs exhibited moderate activity in coupling aryl triflates with secondary amines (Table 3).

Table 3: Amination Performance vs. Traditional Aryl Triflates

| Substrate | Amine | Yield (%) (CF₃OTs) | Yield (%) (Aryl Triflate) |

|---|---|---|---|

| 4-CF₃-C₆H₄-OTs | Piperidine | 65 | 78 |

| 3-NO₂-C₆H₄-OTs | Morpholine | 58 | 82 |

| 2-Thienyl-OTs | Benzylamine | 42 | 61 |

The reduced yields compared to conventional aryl triflates may stem from competitive Pd–CF₃ bond stabilization, which slows the oxidative addition step [7]. However, CF₃OTs outperforms aryl chlorides in electron-deficient systems due to its superior leaving group ability. Further ligand optimization, particularly with biaryl phosphines, could bridge this performance gap.

Kinetic Analysis of Reductive Elimination Pathways

The kinetic analysis of reductive elimination pathways in trifluoromethyl 4-methylbenzenesulfonate reveals complex mechanistic behavior that depends significantly on the metal center and reaction conditions [1]. Comprehensive studies utilizing stopped-flow nuclear magnetic resonance and infrared spectroscopy have demonstrated that trifluoromethyl transfer proceeds through multiple competing pathways, with the rate-determining step varying based on substrate structure and reaction environment [2].

Palladium-catalyzed reductive elimination from aryl palladium trifluoromethyl complexes exhibits first-order kinetics with activation energies ranging from 22.0 to 23.7 kilocalories per mole at 80 degrees Celsius [1]. The rate constants for benzotrifluoride formation from these complexes are nearly identical regardless of substituent effects on the aryl ring, suggesting that the primary contribution to the activation energy derives from breaking the strong palladium-trifluoromethyl bond rather than palladium-aryl interactions [1].

Density functional theory calculations predict transition states where the palladium-trifluoromethyl distance becomes significantly elongated while the palladium-aryl distance remains essentially unchanged [3]. This computational evidence supports experimental observations that reductive elimination occurs through a dissociative mechanism where trifluoromethyl bond cleavage precedes carbon-carbon bond formation [3].

The kinetic landscape for trifluoromethyl transfer from trimethylsilyl trifluoromethyl reagents demonstrates remarkable sensitivity to initiator concentration and identity [2]. Reactions initiated by tetrabutylammonium fluoride proceed with rate constants that depend on the initial concentration but not the identity of the fluoride counterion, while cesium fluoride and potassium fluoride exhibit different kinetic profiles despite similar thermodynamic driving forces [2].

Table 1: Kinetic Parameters for Trifluoromethyl Transfer Reactions

| Reaction Type | Activation Energy (kcal/mol) | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| Reductive Elimination from Palladium(IV)-Trifluoromethyl | 22.0-23.7 | 80 | ~10⁻⁴ | [1] |

| Reductive Elimination from Palladium(II)-Trifluoromethyl | 26.5-32.8 | 23-65 | ~10⁻⁵ | [4] |

| Trifluoromethyl Radical Addition | 15-20 | 25 | 10⁶-10⁸ M⁻¹s⁻¹ | [5] |

| Trimethylsilyl Trifluoromethyl Trifluoromethylation | Variable | 0 to RT | Variable | [2] |

| Carbon-Fluorine Reductive Elimination from Palladium(IV) | 22.8-23.7 | 23-61 | ~10⁻⁵ | [4] |

| Aryl-Trifluoromethyl Reductive Elimination | 22.0 | 80 | ~10⁻⁴ | [1] |

Activation parameters determined through temperature-dependent kinetic studies reveal enthalpies of activation ranging from 26.5 to 32.8 kilocalories per mole for different trifluoromethyl transfer systems [4]. The corresponding entropies of activation show positive values between 12.4 and 30.7 entropy units, consistent with dissociative mechanisms where bond breaking precedes bond formation [4].

Competition kinetics experiments using hypervalent iodine trifluoromethyl reagents with various alkene acceptors demonstrate rate constants for trifluoromethyl radical addition spanning four orders of magnitude depending on alkene substitution patterns [5]. Electron-rich alkenes react with rate constants approaching 10⁸ inverse molar inverse seconds, while electron-deficient systems exhibit significantly reduced reactivity [5].

Electronic Effects of Tosyl vs. Triflyl Leaving Groups

The electronic effects governing the departure of tosyl versus triflyl leaving groups in trifluoromethyl transfer processes exhibit profound differences that directly correlate with their respective leaving group abilities [6] [7]. Trifluoromethanesulfonate (triflate) leaving groups demonstrate reactivity that is primarily controlled by electronic effects rather than steric considerations, leading to dramatically enhanced reaction rates compared to 4-methylbenzenesulfonate (tosylate) systems [6].

The electronic character of triflate leaving groups stems from the exceptionally strong electron-withdrawing nature of the trifluoromethyl substituent, which imparts a Hammett sigma value of +0.65 compared to +0.20 for the para-methyl group in tosylate [6]. This three-fold increase in electron-withdrawing capability translates directly to enhanced stabilization of the departing sulfonate anion through inductive effects [7].

Relative reactivity studies demonstrate that triflate leaving groups exhibit reaction rates that are 10¹⁵ to 10¹⁶ times faster than simple alkyl systems, while tosylate and mesylate leaving groups achieve only 10¹⁰ to 10¹² fold enhancement [8]. The conjugate acid strength provides additional insight into leaving group ability, with triflic acid exhibiting a negative 14.9 logarithmic acid dissociation constant compared to negative 2.8 for para-toluenesulfonic acid [7].

Mechanistic investigations reveal that the superior leaving group ability of triflate stems from multiple electronic stabilization mechanisms [7]. The trifluoromethyl group withdraws electron density through both inductive and field effects, creating a highly polarized sulfur-oxygen bond system that facilitates heterolytic cleavage [9]. Resonance structures involving sulfur-oxygen multiple bonding further distribute negative charge across the entire sulfonate framework [10].

Table 2: Electronic Effects of Leaving Groups on Trifluoromethyl Transfer

| Leaving Group | Relative Reactivity | pKa of Conjugate Acid | Electronic Character | Stabilization Mechanism |

|---|---|---|---|---|

| Tosylate (OTs) | 10¹⁰-10¹² | -2.8 | Moderate electron-withdrawing | Resonance with aromatic ring |

| Triflate (OTf) | 10¹⁵-10¹⁶ | -14.9 | Strong electron-withdrawing | Strong trifluoromethyl inductive effect |

| Mesylate (OMs) | 10¹⁰-10¹² | -1.9 | Moderate electron-withdrawing | Inductive effect only |

| Chloride (Cl⁻) | 10⁴-10⁶ | -7 | Weak electron-withdrawing | Minimal stabilization |

| Bromide (Br⁻) | 10⁴-10⁶ | -9 | Weak electron-withdrawing | Minimal stabilization |

| Iodide (I⁻) | 10⁴-10⁶ | -10 | Weak electron-withdrawing | Polarizability |

Computational studies using density functional theory methods reveal significant differences in the transition state geometries for tosyl versus triflyl departure [11]. Triflate leaving groups exhibit earlier transition states with less advanced carbon-oxygen bond breaking, consistent with their superior leaving group ability [11]. The calculated activation energies differ by 10 to 15 kilocalories per mole, with triflate systems consistently showing lower barriers to departure .

Substituent effects on the aromatic ring of tosylate leaving groups demonstrate that electron-withdrawing groups enhance departure rates while electron-donating substituents retard the process [13]. However, even strongly electron-withdrawing substituents on tosylate cannot approach the leaving group ability of unsubstituted triflate, highlighting the exceptional nature of the trifluoromethyl group's electronic influence [13].

Solvolysis studies comparing tosyl and triflyl systems reveal that triflate departure is less sensitive to solvent ionizing power, indicating that the intrinsic leaving group ability dominates over solvation effects [14]. Half-life measurements at 100 degrees Celsius show tosylate systems requiring 120 to 180 minutes for complete reaction while comparable triflate systems achieve the same conversion in 1 to 5 minutes [6].

Solvent-Mediated Activation in Transition State Formation

Solvent-mediated activation in transition state formation for trifluoromethyl transfer processes demonstrates profound effects on reaction kinetics and mechanistic pathways [15] [16]. The influence of solvent polarity, hydrogen bonding capability, and coordinating ability significantly modulates the activation barriers through specific interactions with developing charged centers in the transition state [17].

Protic solvents such as water and alcohols exhibit exceptional ability to reduce activation energies through hydrogen bonding interactions with the developing negative charge on departing leaving groups [15]. Computational studies reveal that water-mediated proton transfer can reduce activation barriers by up to 44.8 kilocalories per mole compared to gas-phase reactions, representing a 77.5 percent decrease in the energy requirement for transition state formation [15].

The mechanism of solvent-mediated activation involves direct participation of solvent molecules in the transition state structure rather than simple electrostatic stabilization [15]. Two water molecules can coordinate simultaneously to facilitate proton transfer processes, creating a concerted mechanism that dramatically lowers the activation barrier compared to unassisted pathways [15].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide substantial rate enhancement through dipolar stabilization of charged intermediates without the complications of hydrogen bonding [16] [18]. The dielectric constant correlation demonstrates that solvents with values above 30 provide optimal conditions for trifluoromethyl transfer reactions, balancing reactant solubility with transition state stabilization [19].

Table 3: Solvent-Mediated Effects on Transition State Formation

| Solvent | Dielectric Constant | Activation Energy Reduction (kcal/mol) | Mechanism Enhancement | Transition State Stabilization |

|---|---|---|---|---|

| Vacuum (Gas Phase) | 1.0 | 0 (baseline) | None | Minimal |

| Dimethyl Sulfoxide | 46.7 | -15 to -20 | Polar stabilization | Moderate |

| Water | 80.1 | -44.8 | Hydrogen bonding mediated | Maximal |

| Methanol | 32.7 | -12 to -15 | Hydrogen bonding assistance | Moderate-High |

| Ethanol | 24.5 | -12 to -15 | Hydrogen bonding assistance | Moderate-High |

| Toluene | 2.4 | -5 to -8 | Weak solvation | Low |

| Acetonitrile | 37.5 | -10 to -12 | Dipolar stabilization | Moderate |

Temperature-dependent solvent effects reveal that activation parameters vary significantly with medium polarity [16]. High-boiling polar solvents like dimethyl sulfoxide enable reactions at elevated temperatures while providing sufficient solvation for reactive intermediates, leading to optimal reaction conditions for trifluoromethyl transfer processes [16].

Mixed solvent systems combining organic solvents with small amounts of water demonstrate synergistic effects where the water provides hydrogen bonding activation while the organic component ensures substrate solubility [15]. Studies using dimethyl sulfoxide-water mixtures show that even trace amounts of water (less than 1 percent by volume) can provide substantial rate enhancements through specific hydrogen bonding interactions [15].

Solvent nucleophilicity effects become particularly important in systems where competing pathways are possible [17]. Weakly coordinating solvents like diethyl ether and tetrahydrofuran allow trifluoromethyl transfer to proceed cleanly, while strongly coordinating solvents such as pyridine and dimethylformamide can lead to solvent incorporation or catalyst deactivation [17].